molecular formula C14H19F6IN2O2S B3042563 3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide CAS No. 647824-15-5

3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide

Cat. No. B3042563
CAS RN: 647824-15-5
M. Wt: 520.27 g/mol
InChI Key: MVJREAJGAZSSES-UHFFFAOYSA-M
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Description

The compound “3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide” is a complex organic molecule. It contains a phenyl ring which is a common structure in organic chemistry and biochemistry. The phenyl ring in this compound is substituted with two trifluoromethyl groups at the 3 and 5 positions. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

Scientific Research Applications

Medicinal Chemistry Applications

Compounds with structural similarities to 3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide have shown promising applications in medicinal chemistry. For instance, a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has been explored for their anticancer properties, demonstrating greater tumor-selective toxicity and the ability to modulate multi-drug resistance. These compounds induce apoptosis, generate reactive oxygen species, and affect mitochondrial functions, making them potential antineoplastic drug candidates (Hossain et al., 2020). Similarly, sulfur-containing amino acids, due to their antioxidant properties and ability to chelate heavy metals, contribute to cell protection against oxidative stress and heavy metal toxicity, highlighting their therapeutic potential (Čolović et al., 2018).

Material Science Applications

In the realm of material science, BODIPY-based materials, which share some structural resemblances, have been utilized in organic light-emitting diodes (OLEDs). These materials offer a platform for applications ranging from sensors to organic photovoltaics, demonstrating the versatility of compounds with similar structural frameworks (Squeo & Pasini, 2020).

Environmental Applications

The degradation of nitrogen-containing compounds, including amines and azo dyes, poses significant environmental challenges. Advanced oxidation processes have proven effective in mineralizing such compounds, enhancing the efficacy of water treatment schemes. This highlights the environmental relevance of studying compounds like this compound and their degradation products (Bhat & Gogate, 2021).

properties

IUPAC Name

3-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]propyl-trimethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F6N2O2S.HI/c1-22(2,3)6-4-5-21-25(23,24)12-8-10(13(15,16)17)7-11(9-12)14(18,19)20;/h7-9,21H,4-6H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJREAJGAZSSES-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F6IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide
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3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide
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3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide
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3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide
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3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide

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